molecular formula C24H13ClF3N3O2 B3003722 2-(4-chlorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1358824-46-0

2-(4-chlorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No.: B3003722
CAS No.: 1358824-46-0
M. Wt: 467.83
InChI Key: LGKXQYFAYYGBEF-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one features an isoquinolin-1(2H)-one core substituted at position 2 with a 4-chlorophenyl group and at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 4-(trifluoromethyl)phenyl substituent. This structure combines a heteroaromatic core (isoquinolinone) with a 1,2,4-oxadiazole ring, a scaffold known for metabolic stability and hydrogen-bonding capabilities in medicinal chemistry. While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., benzimidazolone- or thiazole-based oxadiazoles) suggest plausible synthetic routes and therapeutic applications, such as ion channel modulation or antimicrobial activity .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13ClF3N3O2/c25-16-9-11-17(12-10-16)31-13-20(18-3-1-2-4-19(18)23(31)32)22-29-21(30-33-22)14-5-7-15(8-6-14)24(26,27)28/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKXQYFAYYGBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological targets and its potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H14ClF3N2OC_{21}H_{14}ClF_3N_2O, and it features a unique combination of chlorophenyl and trifluoromethyl groups that may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). These studies reported cytotoxic effects with varying IC50 values, suggesting that the presence of electron-withdrawing groups like trifluoromethyl enhances activity against cancer cells .

Enzyme Inhibition

The compound has shown promise as an inhibitor of several key enzymes involved in disease processes:

  • Cholinesterases : Studies indicate that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For example, a related compound demonstrated IC50 values ranging from 10.4 μM to 24.3 μM against these enzymes .
  • Cyclooxygenases (COX) : The compound's analogs have been tested for their ability to inhibit COX-2 and lipoxygenases (LOX), which are involved in inflammatory processes. Moderate inhibition was noted, suggesting potential anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The presence of halogen substituents, particularly at the para position of phenyl rings, has been correlated with increased biological activity. The trifluoromethyl group is particularly effective due to its strong electron-withdrawing nature, which enhances interaction with target enzymes and receptors .

CompoundTarget EnzymeIC50 Value (μM)Activity
2bAChE15.2Moderate
3eBChE9.9Moderate
3bCOX-2Not specifiedModerate

Case Studies

  • Antitumor Activity : In a study evaluating various derivatives against MCF-7 cells, compounds structurally related to the target compound exhibited significant cytotoxicity. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Inhibition Studies : A series of experiments demonstrated that compounds with similar structures inhibited AChE and BChE effectively, with implications for treating Alzheimer's disease . The presence of the trifluoromethyl group was noted as a critical factor enhancing enzyme inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on core scaffolds, substituents, synthesis, and properties:

Compound Core Structure Key Substituents Yield (%) Purity (%) Key Findings Reference
Target Compound Isoquinolin-1(2H)-one 2-(4-ClPh), 4-(Oxadiazole-3-(4-CF₃Ph)) N/A N/A Hypothetical structure; Cl and CF₃ groups may enhance hydrophobicity and electronic effects.
Compound 4 (4-(4-ClPh)-thiazole derivative) Thiazole 4-ClPh, fluorophenyl, triazolyl, pyrazolyl High Not specified Isostructural with compound 5; planar conformation except for one fluorophenyl group.
Compound 47 (Benzimidazolone-oxadiazole) Benzo[d]imidazol-2-one Trifluoromethyl biphenyl 55 99.47 Dual TRPA1/TRPV1 antagonist; high purity despite moderate yield.
Compound 48 (Benzimidazolone-oxadiazole) Benzo[d]imidazol-2-one Trifluoromethyl biphenyl (4′-position) 71 98.85 Higher yield than 47, suggesting substituent position impacts synthesis efficiency.
Compound 15a (Phenolic oxadiazole) Phenol hydrochloride Aminomethyl phenoxy, oxadiazole Not specified Not specified Antimicrobial activity against enteric pathogens; structural flexibility for target engagement.
Ethyl 3-(4-CF₃Ph)-oxadiazole-5-carboxylate () Oxadiazole Ethyl ester, 4-CF₃Ph Not specified 98 Commercial availability; demonstrates feasibility of CF₃-substituted oxadiazole synthesis.

Key Observations:

Core Heterocycles: The isoquinolinone core (target compound) differs from thiazole (compounds 4–5) and benzimidazolone (compounds 47–48) in electronic and steric properties. Thiazole-based compounds (e.g., 4–5) exhibit planar conformations, which may facilitate crystal packing, as seen in their isostructural crystallization .

Substituent Effects :

  • Chlorophenyl vs. Fluorophenyl : Compound 4 (4-ClPh) and 5 (4-FPh) show nearly identical crystal structures, but Cl’s larger van der Waals radius may subtly influence packing density and stability .
  • Trifluoromethyl (CF₃) : CF₃ groups in compounds 47–48 and the target compound enhance lipophilicity and metabolic stability. However, steric bulk may reduce synthetic yields (e.g., 55% for compound 47 vs. 71% for 48) .

Synthetic Feasibility :

  • Oxadiazole formation via cyclization reactions (e.g., in –4) is a common strategy. The target compound’s synthesis may face challenges similar to compound 47 due to the CF₃ group’s steric demands .

Biological Relevance: Compound 47’s TRP antagonist activity suggests that the target compound’s oxadiazole and CF₃ groups could be leveraged for neuropharmacological applications .

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